3-Nitroquinoline hydrochloride
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Overview
Description
3-Nitroquinoline hydrochloride is a chemical compound featuring a quinoline core with a nitro group at the 3-positionThe presence of the nitro group enhances its biological activity, making it a valuable scaffold for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroquinoline hydrochloride typically involves the nitration of quinoline. One common method includes the reaction of quinoline with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 3-position. The reaction is carried out under controlled temperatures to ensure the selective nitration of the quinoline ring .
Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Nitroquinoline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent.
Major Products:
Reduction: 3-Aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitroquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitroquinoline hydrochloride involves its interaction with molecular targets such as EGFR. The nitro group at the 3-position enhances its binding affinity to the receptor, leading to the inhibition of kinase activity. This inhibition disrupts signal transduction pathways that regulate cell proliferation and differentiation, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Quinoline: The parent compound without the nitro group.
2-Nitroquinoline: A similar compound with the nitro group at the 2-position.
4-Nitroquinoline: A similar compound with the nitro group at the 4-position.
Comparison: 3-Nitroquinoline hydrochloride is unique due to the specific positioning of the nitro group, which significantly influences its biological activity. Compared to 2-Nitroquinoline and 4-Nitroquinoline, the 3-positioned nitro group provides a distinct interaction with molecular targets, enhancing its efficacy as an antitumor agent .
Properties
IUPAC Name |
3-nitroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8;/h1-6H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJLTIHXRGEAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.